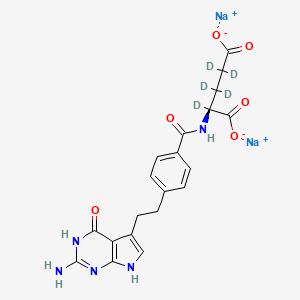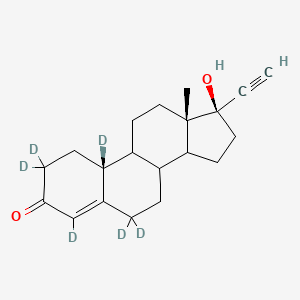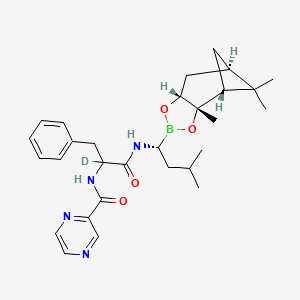
Pemetrexed-d5 Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed-d5 Disodium Salt is a deuterium-labeled version of pemetrexed disodium, an antineoplastic and multitargeted antifolate compound. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of pemetrexed. Pemetrexed itself is a well-known chemotherapy drug used to treat various types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pemetrexed-d5 Disodium Salt involves the synthesis of pemetrexed diacid, which is then converted to its disodium salt form. The process typically includes the following steps:
Synthesis of Pemetrexed Diacid: This involves the reaction of appropriate starting materials under controlled conditions to form pemetrexed diacid.
Conversion to Disodium Salt: The pemetrexed diacid is then reacted with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization includes ensuring high yield, purity, and stability of the final product. Techniques such as high-performance liquid chromatography and gas chromatography are used for quality control and to determine the chemical purity and residual solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Pemetrexed-d5 Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Pemetrexed-d5 Disodium Salt is widely used in scientific research for various applications, including:
Chemistry: Studying the chemical properties and reactions of pemetrexed and its derivatives.
Biology: Investigating the biological effects and metabolic pathways of pemetrexed in cellular and animal models.
Medicine: Researching the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of pemetrexed in cancer treatment.
Industry: Developing and optimizing industrial production methods for pemetrexed and its derivatives
Wirkmechanismus
Pemetrexed-d5 Disodium Salt exerts its effects by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, pemetrexed disrupts DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another antifolate that inhibits dihydrofolate reductase and is used in cancer treatment.
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase.
Pralatrexate: A folate analog metabolic inhibitor that targets dihydrofolate reductase.
Uniqueness
Pemetrexed-d5 Disodium Salt is unique due to its multitargeted action on multiple folate-dependent enzymes, making it effective against a wide range of cancers. Its deuterium labeling also allows for detailed pharmacokinetic and metabolic studies, providing valuable insights into the drug’s behavior in the body .
Eigenschaften
Molekularformel |
C₂₀H₁₄D₅N₅Na₂O₆ |
|---|---|
Molekulargewicht |
476.41 |
Synonyme |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Sodium Salt; _x000B_N-[4-[(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Disodium; Alimta-d5; LY 231514-d5; L |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)

![(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1150716.png)


